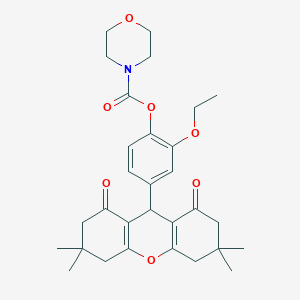![molecular formula C15H13IN2OS B314366 2-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE](/img/structure/B314366.png)
2-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a sulfur atom and a methoxy group on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the benzimidazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 3-Iodobenzylthio Group: The final step involves the nucleophilic substitution reaction where the 3-iodobenzyl chloride reacts with the thiol group on the benzimidazole ring in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
2-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby exerting its anticancer or anti-inflammatory effects.
相似化合物的比较
Similar Compounds
2-[(3-iodobenzyl)thio]-5-(pyridin-4-yl)-1,3,4-oxadiazole: Similar structure but with a pyridine ring instead of a benzimidazole ring.
2-[(4-iodobenzyl)thio]-5-(4-methoxybenzyl)-1,3,4-oxadiazole: Similar structure but with a different substitution pattern on the benzyl group.
Uniqueness
2-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the iodine atom and the methoxy group on the benzimidazole ring makes it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C15H13IN2OS |
|---|---|
分子量 |
396.2 g/mol |
IUPAC 名称 |
2-[(3-iodophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C15H13IN2OS/c1-19-12-5-6-13-14(8-12)18-15(17-13)20-9-10-3-2-4-11(16)7-10/h2-8H,9H2,1H3,(H,17,18) |
InChI 键 |
KUBKECQMEISWOA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC3=CC(=CC=C3)I |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC3=CC(=CC=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,7-TRIMETHYL-8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B314285.png)
![2-methoxy-N-(2-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B314287.png)
![N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide](/img/structure/B314289.png)
![2-({6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B314290.png)
![Ethyl ({6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetate](/img/structure/B314291.png)
![1-{2-azatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7,12,14-hexaen-2-yl}-2-[(6-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B314292.png)
![N-(2-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(piperidin-1-ylcarbonyl)benzamide](/img/structure/B314295.png)

![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B314301.png)

![4-[5-(ISOPROPYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]PHENYL METHYL ETHER](/img/structure/B314303.png)
![7-(4-bromobenzyl)-1,3-dimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B314304.png)
![4-amino-N'-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B314305.png)
![4-amino-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B314306.png)
